molecular formula C31H22BrN3 B11108292 N-[(E)-anthracen-9-ylmethylidene]-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

N-[(E)-anthracen-9-ylmethylidene]-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B11108292
M. Wt: 516.4 g/mol
InChI Key: CLQNMNVMOWRMJL-FMFFXOCNSA-N
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Description

N-[(E)-1-(9-anthryl)methylidene]-N-[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]amine is a complex organic compound that features a combination of anthracene, bromophenyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(9-anthryl)methylidene]-N-[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]amine typically involves a multi-step process. One common method includes the condensation reaction between 9-anthraldehyde and a substituted pyrazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(9-anthryl)methylidene]-N-[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]amine can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Secondary amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-[(E)-1-(9-anthryl)methylidene]-N-[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-[(E)-1-(9-anthryl)methylidene]-N-[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]amine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. In photochemical applications, the compound’s ability to absorb and emit light is exploited for imaging and sensing purposes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(9-anthryl)-2-(1-naphthyl)ethylene
  • 1-(9-anthryl)-2-(4-nitrophenyl)ethene
  • 9,9′-anthryl-anthroxyl radicals

Uniqueness

N-[(E)-1-(9-anthryl)methylidene]-N-[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]amine stands out due to its combination of anthracene, bromophenyl, and pyrazole moieties, which confer unique photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.

Properties

Molecular Formula

C31H22BrN3

Molecular Weight

516.4 g/mol

IUPAC Name

(E)-1-anthracen-9-yl-N-[4-(3-bromophenyl)-5-methyl-2-phenylpyrazol-3-yl]methanimine

InChI

InChI=1S/C31H22BrN3/c1-21-30(24-12-9-13-25(32)19-24)31(35(34-21)26-14-3-2-4-15-26)33-20-29-27-16-7-5-10-22(27)18-23-11-6-8-17-28(23)29/h2-20H,1H3/b33-20+

InChI Key

CLQNMNVMOWRMJL-FMFFXOCNSA-N

Isomeric SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)Br)/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6

Canonical SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)Br)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

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